2-Fluoro-4-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYXSYLXWAVLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617997 | |

| Record name | 2-Fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-32-3 | |

| Record name | 2-Fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-nitrobenzamide

CAS Number: 350-32-3

This technical guide provides a comprehensive overview of 2-Fluoro-4-nitrobenzamide, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below, providing a foundation for its use in various chemical reactions and processes.

| Property | Value | Reference |

| CAS Number | 350-32-3 | [1] |

| Molecular Formula | C₇H₅FN₂O₃ | [1] |

| Molecular Weight | 184.12 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | Not explicitly found for this compound, but its precursor 2-Fluoro-4-nitrobenzoic acid has a melting point of 174.5–177 °C. | [3][4] |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents. | |

| SMILES | O=C(N)C1=CC=C(--INVALID-LINK--=O)C=C1F | [2] |

| InChI | InChI=1S/C7H5FN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | [1] |

Synthesis and Experimental Protocols

This compound is primarily synthesized from its corresponding carboxylic acid, 2-fluoro-4-nitrobenzoic acid. The general synthetic approach involves the activation of the carboxylic acid followed by amidation.

Synthesis of the Precursor: 2-Fluoro-4-nitrobenzoic acid

A common method for the synthesis of 2-fluoro-4-nitrobenzoic acid is the oxidation of 2-fluoro-4-nitrotoluene.

Experimental Protocol: Oxidation of 2-Fluoro-4-nitrotoluene

This protocol is adapted from a procedure for a similar oxidation reaction.

-

Materials: 2-fluoro-4-nitrotoluene, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), Celite.

-

Procedure:

-

A mixture of 2-fluoro-4-nitrotoluene, a phase transfer catalyst (e.g., tetrabutylammonium bromide), and aqueous NaOH is prepared in a reaction vessel.

-

Potassium permanganate is added portion-wise to the stirred mixture.

-

The reaction is heated to facilitate the oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove manganese dioxide (MnO₂).

-

The filtrate is acidified with concentrated HCl to a pH of 2, which precipitates the 2-fluoro-4-nitrobenzoic acid.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried.

-

Synthesis of this compound from 2-Fluoro-4-nitrobenzoic acid

The conversion of the carboxylic acid to the amide can be achieved through the formation of an acyl chloride intermediate.

Experimental Protocol: Amidation of 2-Fluoro-4-nitrobenzoic acid

-

Materials: 2-Fluoro-4-nitrobenzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride, an appropriate solvent (e.g., dichloromethane, THF), and a source of ammonia (e.g., ammonium hydroxide or ammonia gas).

-

Procedure:

-

2-Fluoro-4-nitrobenzoic acid is dissolved in a suitable anhydrous solvent.

-

Thionyl chloride or oxalyl chloride is added dropwise to the solution, often with a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

The excess chlorinating agent and solvent are removed under reduced pressure.

-

The crude acyl chloride is redissolved in an anhydrous solvent and cooled in an ice bath.

-

A solution of aqueous ammonium hydroxide is added dropwise, or ammonia gas is bubbled through the solution.

-

The reaction mixture is stirred, allowing the amide to form.

-

The product is then isolated by filtration or extraction, followed by purification, which may involve recrystallization or column chromatography.

-

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic region will display complex splitting patterns due to the fluorine and nitro group substituents. The amide protons will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and nitro groups, as well as the amide functionality.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ for the primary amide.

-

C=O stretching: A strong absorption around 1680-1640 cm⁻¹ for the amide carbonyl.

-

N-O stretching (nitro group): Two strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.

-

C-F stretching: An absorption in the region of 1250-1000 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.12 g/mol ). Fragmentation patterns would be consistent with the loss of the amide group, nitro group, and other fragments.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. It serves as a precursor to other key intermediates.

Synthesis of 2-Fluoro-4-nitrobenzonitrile

This compound can be dehydrated to form 2-fluoro-4-nitrobenzonitrile, a versatile intermediate in medicinal chemistry.

Reaction Scheme:

A patent describes the reaction of this compound with a dehydrating agent such as phosphorus pentoxide (P₂O₅) to yield 2-fluoro-4-nitrobenzonitrile.[6]

Synthesis of N-methyl-2-fluoro-4-nitrobenzamide

The amide can be N-alkylated to produce derivatives such as N-methyl-2-fluoro-4-nitrobenzamide, another important synthetic intermediate.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the starting material to the application of this compound as a synthetic intermediate.

References

- 1. This compound | C7H5FN2O3 | CID 21784094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 [chemicalbook.com]

- 4. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CAS 350-32-3 | this compound - Synblock [synblock.com]

- 6. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

2-Fluoro-4-nitrobenzamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-nitrobenzamide is a fluorinated nitroaromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of its spectral data. The document also explores the potential of this compound as a scaffold in drug discovery based on the biological activities of its derivatives.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅FN₂O₃ | [1] |

| Molecular Weight | 184.12 g/mol | [1][2] |

| CAS Number | 350-32-3 | [1][2] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 317.61 °C at 760 mmHg | [2] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the amidation of 2-fluoro-4-nitrobenzoic acid. This precursor is typically synthesized by the oxidation of 2-fluoro-4-nitrotoluene.[3][4] While a specific detailed protocol for the direct amidation to the primary amide is not widely published, a general and plausible experimental procedure can be adapted from the synthesis of its N-methyl analog.[5]

Synthetic Pathway

A logical synthetic route to this compound is a two-step process starting from 2-fluoro-4-nitrotoluene.

Experimental Protocol: Amidation of 2-Fluoro-4-nitrobenzoic acid

This protocol is a proposed method for the synthesis of this compound, adapted from established procedures for similar transformations.

Materials:

-

2-Fluoro-4-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonia)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (rotary evaporator, filtration equipment)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-fluoro-4-nitrobenzoic acid (1 equivalent) in anhydrous dichloromethane. Add thionyl chloride (1.5-2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 2-fluoro-4-nitrobenzoyl chloride can be used directly in the next step.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of ammonia (2-3 equivalents) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Spectral Analysis

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F couplings in the downfield region (approx. 7.5-8.5 ppm). Two broad singlets for the amide protons (-CONH₂) in the downfield region. |

| ¹³C NMR | Aromatic carbons (6C) in the range of 110-160 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant. The carbonyl carbon of the amide group is expected around 160-170 ppm. |

| FT-IR (cm⁻¹) | N-H stretching of the primary amide (two bands, approx. 3400-3200 cm⁻¹). C=O stretching of the amide (approx. 1680-1640 cm⁻¹). Asymmetric and symmetric stretching of the nitro group (approx. 1550-1500 and 1370-1330 cm⁻¹). C-F stretching (approx. 1250-1000 cm⁻¹). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 184. Fragmentation may involve the loss of NH₂ (m/z 168), NO₂ (m/z 138), and CO (m/z 156). |

Potential Applications in Drug Discovery

While there is no direct biological data for this compound, its structural motifs are present in various biologically active compounds, suggesting its potential as a valuable scaffold in medicinal chemistry.

Role as a Synthetic Intermediate

This compound serves as a precursor for more complex molecules. For instance, it can be dehydrated to form 2-fluoro-4-nitrobenzonitrile, another important chemical intermediate.[3]

Scaffold for Biologically Active Molecules

Derivatives of this compound have been investigated for various therapeutic applications. The presence of the fluoro and nitro groups can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

-

Antitubercular Agents: The 2-fluoro-4-nitrophenyl moiety is a key component in some novel antitubercular agents.

-

PROTACs: The benzamide scaffold is utilized in the design of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful strategy for targeted protein degradation.

-

Kinase Inhibitors: The nitroaromatic structure can be a precursor to an amino group, which is a common feature in many kinase inhibitors.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. While some of its fundamental physical properties require further experimental validation, its synthetic accessibility and the biological relevance of its derivatives make it a compound of interest for researchers. This guide provides a foundational understanding of its properties and potential applications, serving as a valuable resource for scientists working in organic synthesis and medicinal chemistry.

References

- 1. This compound | C7H5FN2O3 | CID 21784094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 350-32-3 | this compound - Synblock [synblock.com]

- 3. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 4. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Fluoro-4-nitrobenzamide: Molecular Structure, Weight, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-nitrobenzamide, a key chemical intermediate. The document details its molecular structure, molecular weight, and outlines a common synthetic pathway, including a representative experimental protocol. All quantitative data is summarized for clarity, and a visualization of the molecular structure is provided.

Core Molecular Data

This compound is a substituted aromatic compound with the chemical formula C₇H₅FN₂O₃.[1][2] Its molecular structure consists of a benzene ring substituted with a fluorine atom at position 2, a nitro group at position 4, and a carboxamide group at position 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₅FN₂O₃ | [1][2] |

| Molecular Weight | 184.12 g/mol | [1][2] |

| CAS Number | 350-32-3 | [1] |

| Appearance | White to pale yellow crystalline powder | |

| Storage | Sealed in a dry place at 2-8°C | [2] |

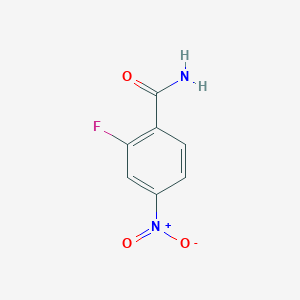

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Synthesis Protocol

This compound is commonly synthesized from 2-fluoro-4-nitrotoluene through a two-step process. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by the conversion of the carboxylic acid to a carboxamide. A detailed experimental protocol for the synthesis of the intermediate, 2-fluoro-4-nitrobenzoic acid, is provided below, followed by a general procedure for the final amidation step.

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid from 2-Fluoro-4-nitrotoluene

Materials:

-

2-Fluoro-4-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Tetrabutylammonium bromide

-

1N Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), and 1.0 L of 1N NaOH is stirred at room temperature.[3]

-

Potassium permanganate (20.0 g) is added to the mixture.[3]

-

After 10 minutes, the resulting mixture is heated to 95 °C with continuous stirring.[3]

-

Additional 30.0 g portions of KMnO₄ are added after 2 hours and 3 hours of reaction time.[3]

-

The reaction is stirred at 95 °C for an additional 10 hours.[3]

-

After cooling to room temperature, the mixture is filtered through Celite to remove manganese dioxide (MnO₂).[3]

-

The filtrate is acidified to a pH of 2 by adding concentrated hydrochloric acid, which results in the formation of an off-white precipitate.[3]

-

The crude solid is collected by vacuum filtration.[3]

-

The crude product is dissolved in 300 mL of 1N aqueous NaOH and then re-acidified to pH 2 with concentrated hydrochloric acid.[3]

-

The mixture is extracted with dichloromethane (3 x 200 mL).[3]

-

The combined organic extracts are washed with 0.1 N aqueous HCl (2 x 100 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.[3]

Step 2: Synthesis of this compound from 2-Fluoro-4-nitrobenzoic acid

General Procedure: A common method for this conversion involves the formation of an acid chloride followed by amination.[4][5]

-

Acid Chloride Formation: 2-Fluoro-4-nitrobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an appropriate solvent like dichloromethane or toluene, often with a catalytic amount of dimethylformamide (DMF).[5] The reaction is typically carried out at room temperature or with gentle heating until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 2-fluoro-4-nitrobenzoyl chloride.

-

Amidation: The crude 2-fluoro-4-nitrobenzoyl chloride is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane). The solution is then treated with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas, typically at a low temperature (e.g., 0 °C) to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at room temperature until completion. The product, this compound, can then be isolated by extraction and purified by recrystallization.

Logical Relationship of the Synthesis

The following diagram illustrates the logical workflow of the synthesis process.

References

- 1. This compound | C7H5FN2O3 | CID 21784094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]

- 5. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-4-nitrobenzamide from 2-Fluoro-4-nitrobenzoic Acid

This technical guide provides an in-depth overview of the synthesis of 2-fluoro-4-nitrobenzamide, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on its synthesis from 2-fluoro-4-nitrobenzoic acid, detailing the underlying chemical principles, experimental protocols, and relevant quantitative data. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound serves as a crucial building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The efficient and high-yield synthesis of this compound is therefore of significant interest. The most common and direct method for this transformation is the amidation of 2-fluoro-4-nitrobenzoic acid. This process typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine source.

Synthesis Pathway Overview

The conversion of a carboxylic acid to a primary amide is a two-step process. Direct reaction with ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be converted into a more reactive acyl derivative, such as an acyl chloride. This activated intermediate then readily reacts with ammonia to produce the desired amide.

The overall transformation can be summarized as follows:

-

Activation Step: 2-fluoro-4-nitrobenzoic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the highly reactive 2-fluoro-4-nitrobenzoyl chloride.[1]

-

Amidation Step: The resulting acyl chloride is then treated with an ammonia source to yield this compound.

Logical Workflow for Amidation

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Two primary methods for the activation of 2-fluoro-4-nitrobenzoic acid are detailed below. Both protocols are widely used and effective, with the choice often depending on the desired scale, reagent availability, and downstream purification requirements.

Method A: Using Thionyl Chloride (SOCl₂) for Activation

This method is common due to the convenient removal of byproducts (SO₂ and HCl) as gases.[1]

-

Step 1: Acyl Chloride Formation

-

To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide - DMF), add thionyl chloride (1.2 eq) dropwise at a reduced temperature, typically between -5°C and 0°C.[2]

-

Stir the reaction mixture at this temperature for approximately 1 hour to ensure complete formation of the acyl chloride.[2] The reaction progress can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

-

Step 2: Amidation

-

While maintaining the cold temperature, introduce excess ammonia into the reaction vessel. This can be achieved by bubbling ammonia gas through the solution or by the careful addition of concentrated aqueous ammonia.

-

Allow the reaction to stir for an additional 1-2 hours.[2]

-

Upon completion, the reaction mixture can be worked up by diluting with an organic solvent like ethyl acetate, followed by washing with brine to remove inorganic salts.[2]

-

The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude this compound.[2] Further purification can be achieved by recrystallization.

-

Method B: Using Oxalyl Chloride ((COCl)₂) for Activation

Oxalyl chloride is another effective activating agent, often used with a catalytic amount of DMF. Its byproducts (CO, CO₂, HCl) are also gaseous, simplifying product isolation.[1][3]

-

Step 1: Acyl Chloride Formation

-

Step 2: Amidation

-

Cool the resulting solution containing the acyl chloride back down to 0°C.

-

Bubble ammonia gas through the solution for approximately 2.5 hours.[3]

-

After the reaction is complete, the resulting precipitate (ammonium chloride) can be filtered off.

-

The filtrate is concentrated under reduced pressure to afford the this compound product.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of N-substituted and primary 2-fluoro-4-nitrobenzamides, derived from literature procedures.

| Parameter | Method A (Thionyl Chloride) | Method B (Oxalyl Chloride) | Reference(s) |

| Starting Material | 2-Fluoro-4-nitrobenzoic acid | 2-Fluoro-4-nitrobenzoic acid | [2][3] |

| Activating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | [2][3] |

| Amine Source | Methylamine / Ammonia | Ammonia Gas | [2][3] |

| Solvent | DMF | THF | [2][3] |

| Temperature | -5°C to 0°C | 0°C to 20°C | [2][3] |

| Reaction Time | ~2 hours | ~5.5 hours | [2][3] |

| Reported Yield | ~95% (for N-methyl derivative) | Not explicitly reported for amide | [2][4] |

Note: The 95% yield reported for Method A corresponds to the synthesis of N-methyl-2-fluoro-4-nitrobenzamide in a two-step, one-pot procedure.[2][4] Yields for the primary amide are expected to be comparable under optimized conditions.

Visualization of Experimental Workflow

The following diagram illustrates the detailed experimental steps for the synthesis of this compound using the thionyl chloride method.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the thionyl chloride mediated synthesis.

Safety and Handling

-

Thionyl Chloride and Oxalyl Chloride: Both are corrosive and toxic reagents that react violently with water. They should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Solvents: DMF and THF are flammable and should be handled away from ignition sources. Anhydrous conditions are necessary for the activation step to prevent hydrolysis of the chlorinating agents and the acyl chloride intermediate.

-

Ammonia: Ammonia gas is corrosive and has a pungent odor. Concentrated ammonia solutions are also corrosive. Both should be handled in a fume hood.

Conclusion

The synthesis of this compound from 2-fluoro-4-nitrobenzoic acid is a robust and well-established transformation in organic chemistry. The most effective route involves a two-step process: activation of the carboxylic acid to an acyl chloride using standard chlorinating agents like thionyl chloride or oxalyl chloride, followed by amidation with an ammonia source. This methodology provides high yields and is adaptable for large-scale production, making it highly valuable for professionals in the pharmaceutical and chemical industries.

References

A Comprehensive Technical Guide to 2-Fluoro-4-nitrobenzamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-4-nitrobenzamide, a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and discusses its significant role in the development of targeted therapeutics, including a detailed look at the mechanism of action of the downstream drug, Enzalutamide.

Chemical and Physical Properties

This compound, with the IUPAC name This compound , is a substituted aromatic amide.[1] Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₅FN₂O₃ | [1][2][3][4] |

| Molecular Weight | 184.12 g/mol | [1][2][3] |

| CAS Number | 350-32-3 | [1][2][3][4] |

| Appearance | White to light yellow crystalline solid | [5] |

| Melting Point | 161-164 °C | [5] |

| Topological Polar Surface Area | 88.9 Ų | [1] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])F)C(=O)N | [1][3] |

| InChIKey | MPYXSYLXWAVLLK-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-fluoro-4-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by amidation.

Experimental Protocol: Synthesis from 2-Fluoro-4-nitrobenzoic Acid

This protocol outlines a common laboratory-scale synthesis.

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoyl chloride

-

In a round-bottomed flask equipped with a reflux condenser and a gas trap, suspend 2-fluoro-4-nitrobenzoic acid (1 equivalent) in a suitable solvent such as toluene or an excess of thionyl chloride.[5][6][7]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).[5]

-

Add thionyl chloride (SOCl₂) (approximately 1.2-1.5 equivalents) dropwise to the suspension.[5]

-

Heat the reaction mixture to reflux (around 60-80 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.[5][6]

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-fluoro-4-nitrobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Prepare a solution of concentrated aqueous ammonia (a large excess) in a suitable reaction vessel, cooled in an ice bath.

-

Dissolve the crude 2-fluoro-4-nitrobenzoyl chloride from Step 1 in an inert solvent like acetone or dichloromethane.

-

Add the solution of the acid chloride dropwise to the cold ammonia solution with vigorous stirring.[7] A precipitate of this compound will form immediately.

-

Continue stirring for an additional 30-60 minutes after the addition is complete.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any ammonium chloride.

-

Dry the product, for example, in a vacuum oven at 50-60 °C, to yield this compound as a crystalline solid.

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined properties and established synthetic routes. Its primary significance lies in its role as a precursor in the synthesis of high-value pharmaceuticals, particularly the anti-cancer drug Enzalutamide. A thorough understanding of its chemistry and applications is crucial for professionals engaged in drug discovery and development, especially in the field of oncology. The continued importance of targeting pathways like the androgen receptor signaling cascade ensures that this compound and its derivatives will remain relevant compounds in medicinal chemistry research.

References

- 1. This compound | C7H5FN2O3 | CID 21784094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 350-32-3 | this compound - Synblock [synblock.com]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. WO2015154730A1 - A process for producing enzalutamide - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. A complete Safety Data Sheet (SDS) for 2-Fluoro-4-nitrobenzamide (CAS No. 350-32-3) was not available at the time of writing. The information herein is compiled from supplier data for this chemical and safety data for structurally similar compounds. All laboratory and handling procedures should be conducted after a thorough, site-specific risk assessment by qualified personnel.

Introduction

This compound is a fluorinated nitroaromatic compound that serves as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its molecular structure, featuring a nitro group and a fluorine atom, suggests potential reactivity and physiological effects that necessitate careful handling. This guide provides a detailed overview of the known safety and handling precautions for this compound.

Hazard Identification and Classification

Based on available supplier information, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

GHS Pictogram: [1]

Signal Word: Warning [1]

Hazard Statements (H-Statements): [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements): [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P330: Rinse mouth.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value |

| CAS Number | 350-32-3[1][2][3][4] |

| Molecular Formula | C₇H₅FN₂O₃[1][2][4] |

| Molecular Weight | 184.12 g/mol [1][2] |

| Appearance | Solid (Form may vary) |

| Boiling Point | 317.61°C at 760 mmHg (Predicted)[2] |

Note: Some properties are predicted and have not been experimentally verified.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

4.1 Safe Handling:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), as detailed in Section 5.0.[5]

-

Use non-sparking tools and prevent electrostatic discharge.[5]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in the laboratory area.[6]

4.2 Storage Conditions:

-

Recommended storage temperature is between 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents, bases, and amines.[6]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

| Control Parameter | Recommended Measures |

| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is strongly recommended. Ensure eyewash stations and safety showers are readily accessible.[6] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5] |

| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use. Wear a lab coat or chemical-resistant clothing to prevent skin exposure.[5][6] |

| Respiratory Protection | If dust is generated or exposure limits are exceeded, use a NIOSH-approved full-face respirator with appropriate cartridges.[5][6] |

| Hygiene Measures | Immediately remove contaminated clothing. Wash hands and face after working with the substance.[7] |

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[5][6] |

| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor.[5][6] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |

Fire-Fighting and Accidental Release Measures

7.1 Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

7.2 Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and contact with the substance. Wear appropriate PPE.[5][6]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[5][6]

-

Containment and Cleanup: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation. Place in a suitable, closed, and labeled container for disposal.[6]

Experimental Protocols and Logical Workflows

No specific experimental protocols for this compound were found in the public domain. However, its use as an intermediate suggests its application in amidation, reduction, or other functional group transformations. Below is a logical workflow for handling a chemical spill, a critical protocol for any laboratory using such compounds.

Toxicological and Ecological Information

Toxicological Information:

-

The toxicological properties have not been fully investigated.[6]

-

Based on GHS classification, it is considered harmful if swallowed and causes skin, eye, and respiratory irritation.[1]

Ecological Information:

-

No specific data is available. It should not be released into the environment, and discharge into drains must be avoided.[5][6] Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[6]

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[6] It is recommended to dispose of this substance and its container at a licensed hazardous waste disposal plant.[6] Contaminated packaging should be treated as the product itself.

References

Spectroscopic and Spectrometric Analysis of 2-Fluoro-4-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the compound 2-Fluoro-4-nitrobenzamide (C₇H₅FN₂O₃, CAS: 350-32-3). Due to the limited availability of public domain raw spectral data for this specific molecule, this document presents predicted spectral data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided to serve as a practical resource for laboratory professionals.

Predicted Spectral Data

The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| ~8.30 | dd | 1H | J(H,H) ≈ 8.8, J(H,F) ≈ 6.0 | Ar-H (ortho to -CONH₂) |

| ~8.15 | dd | 1H | J(H,H) ≈ 8.8, J(H,F) ≈ 2.4 | Ar-H (meta to -CONH₂, ortho to -NO₂) |

| ~7.90 | t | 1H | J(H,H) ≈ 8.8 | Ar-H (meta to -CONH₂, meta to -NO₂) |

| ~7.6 (broad) | s | 1H | - | -CONH₂ |

| ~7.4 (broad) | s | 1H | - | -CONH₂ |

Solvent: DMSO-d₆, Reference: TMS

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~160 (d, ¹J(C,F) ≈ 250 Hz) | C-F |

| ~148 | C-NO₂ |

| ~135 (d, ³J(C,F) ≈ 8 Hz) | C-CONH₂ |

| ~128 (d, ³J(C,F) ≈ 3 Hz) | Ar-CH |

| ~122 (d, ²J(C,F) ≈ 20 Hz) | Ar-CH |

| ~115 (d, ²J(C,F) ≈ 25 Hz) | Ar-CH |

Solvent: DMSO-d₆, Reference: TMS

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amide) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1600 | Medium | N-H Bend (Amide II) |

| 1520, 1340 | Strong | N-O Stretch (Nitro group) |

| ~1250 | Medium | C-N Stretch |

| ~1200 | Medium | C-F Stretch |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 184 | 100 | [M]⁺ (Molecular Ion) |

| 168 | Moderate | [M - NH₂]⁺ |

| 138 | Moderate | [M - NO₂]⁺ |

| 110 | Low | [M - NO₂ - CO]⁺ |

| 94 | Low | [C₆H₃F]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Protocol

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Parameters:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use proton decoupling (e.g., WALTZ-16) to simplify the spectrum. Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Solid Sample Protocol (KBr Pellet)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Protocol

-

Sample Introduction:

-

Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC-MS).

-

For GC-MS, dissolve the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) and inject it into the GC.

-

-

Ionization and Analysis:

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Data Interpretation:

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation of aromatic compounds often involves characteristic losses of small neutral molecules or radicals.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Solubility Profile of 2-Fluoro-4-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Fluoro-4-nitrobenzamide in common organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing a qualitative understanding based on related compounds and presents a detailed experimental protocol for researchers to determine precise solubility parameters.

Introduction to this compound

This compound is a fluorinated aromatic compound with the chemical formula C₇H₅FN₂O₃. Its structure, featuring a fluorine atom and a nitro group on the benzamide backbone, makes it a valuable intermediate in medicinal chemistry and drug discovery. Understanding its solubility is critical for its use in synthesis, purification, and formulation development.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity Index | Predicted Qualitative Solubility | Rationale/Evidence |

| Ethyl Acetate (EtOAc) | 4.4 | Soluble | A related compound, N-(2,6-Dioxo-3-piperidyl)-2-fluoro-4-nitrobenzamide, is recrystallized from an 80% Ethyl Acetate/n-hexanes mixture, suggesting good solubility in Ethyl Acetate.[1] |

| n-Hexane | 0.1 | Sparingly Soluble / Insoluble | The use of n-hexane as an anti-solvent in the recrystallization of a related compound suggests poor solubility.[1] |

| Toluene | 2.4 | Potentially Soluble (especially when heated) | A related compound, 2-fluoro-4-nitrobenzonitrile, has been recrystallized from toluene, indicating that this compound may also exhibit solubility in toluene, particularly at elevated temperatures. |

| Dichloromethane (DCM) | 3.1 | Likely Soluble | Dichloromethane is a common solvent for organic reactions and is likely to dissolve this compound. |

| Methanol (MeOH) | 5.1 | Likely Soluble | Polar protic solvents like methanol are often good solvents for compounds containing amide and nitro functional groups. |

| Water | 10.2 | Insoluble / Very Sparingly Soluble | The organic nature of the molecule suggests low solubility in water. |

Disclaimer: The qualitative solubility predictions are based on data from structurally similar compounds and general principles of organic chemistry. Experimental verification is required for precise solubility determination.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the equilibrium solubility (shake-flask) method is a widely accepted and reliable technique.[1]

3.1. Materials

-

This compound

-

Selected organic solvents (e.g., Ethyl Acetate, Toluene, Methanol, etc.)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker capable of maintaining a constant temperature

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm that excess solid is still present in each vial.

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is crucial not to disturb the solid at the bottom.

-

To remove any remaining microscopic solid particles, centrifuge the collected supernatant.

-

-

Analysis:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (mg/mL or mol/L) = (Concentration from analysis × Dilution factor)

-

3.3. Experimental Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While direct quantitative solubility data for this compound is sparse, this guide provides valuable qualitative insights and a robust experimental protocol for its determination. The presented shake-flask method is a reliable approach for researchers to generate the precise solubility data needed for their specific applications, from reaction optimization to formulation development. The predicted solubility in common organic solvents serves as a useful starting point for such experimental work.

References

Potential Biological Activities of 2-Fluoro-4-nitrobenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-fluoro-4-nitrobenzamide scaffold is a promising starting point for the development of novel therapeutic agents. The presence of a fluorine atom and a nitro group, both of which are known to modulate the physicochemical and biological properties of molecules, makes this class of compounds particularly interesting for medicinal chemistry. This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, with a focus on their antimicrobial and anticancer properties. While direct experimental data for a wide range of this compound derivatives is limited in the current literature, this guide synthesizes available information on structurally related compounds to provide insights into their potential efficacy and mechanisms of action.

Data Presentation

The following table summarizes the quantitative biological activity data for a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which are structurally related to the this compound core.

Table 1: Antitubercular Activity of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

| Compound ID | Substituent (R) | MIC (μg/mL) vs. M. tuberculosis H37Rv |

| 3a | 2-F | 16 |

| 3b | 3-F | 8 |

| 3c | 4-F | 8 |

| 3d | 2-Cl | 16 |

| 3e | 3-Cl | 8 |

| 3f | 4-Cl | 8 |

| 3g | 2-Br | 16 |

| 3h | 3-Br | 8 |

| 3i | 4-Br | 8 |

| 3j | 2-CH₃ | 32 |

| 3k | 3-CH₃ | 16 |

| 3l | 4-CH₃ | 16 |

| 3m | 2-CF₃ | 4 |

| 3n | 3-CF₃ | 8 |

| 3o | 4-CF₃ | 8 |

| 3p | 2-OCH₃ | 64 |

Experimental Protocols

Synthesis of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

A general method for the synthesis of the derivatives presented in Table 1 involves a two-step process:

-

Synthesis of 2-(3-fluoro-4-nitrophenoxy)acetic acid: 3-Fluoro-4-nitrophenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) in an appropriate solvent (e.g., water or ethanol) under reflux. The resulting product is then acidified to precipitate the 2-(3-fluoro-4-nitrophenoxy)acetic acid.

-

Amide Coupling: The synthesized carboxylic acid is then coupled with a substituted aniline. This can be achieved by first converting the carboxylic acid to its corresponding acid chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride), followed by reaction with the desired aniline in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains can be determined using the broth microdilution method.

-

Preparation of Microbial Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard.

-

Serial Dilution of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

General synthesis workflow for this compound derivatives.

Workflow for antimicrobial susceptibility testing.

Hypothetical anticancer signaling pathway inhibition.

Discussion of Potential Biological Activities

Antimicrobial Activity

The presence of the nitro group in the this compound scaffold is a key indicator of potential antimicrobial activity. Nitroaromatic compounds are known to exert their antimicrobial effects through various mechanisms, including the generation of reactive nitrogen species that can damage cellular components such as DNA and proteins. The fluorine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved cellular uptake and efficacy.

The data presented in Table 1 for structurally related 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives demonstrates that these compounds exhibit significant antitubercular activity. This suggests that derivatives of this compound could also be promising candidates for the development of new antimicrobial agents, particularly against Mycobacterium tuberculosis.

Anticancer Activity

Both fluoro and nitro-substituted aromatic compounds have been extensively investigated for their anticancer properties. The electron-withdrawing nature of these substituents can influence the interaction of the molecule with biological targets. One potential mechanism of action for anticancer activity is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis. As depicted in the hypothetical signaling pathway diagram, this compound derivatives could potentially act as kinase inhibitors, leading to the suppression of cancer cell growth and the induction of apoptosis. Further screening of these derivatives against a panel of cancer cell lines and specific kinases is warranted to explore this potential.

Enzyme Inhibition

Beyond kinase inhibition, the this compound scaffold could be explored for its potential to inhibit other classes of enzymes. The amide functionality can participate in hydrogen bonding interactions within an enzyme's active site, while the fluoro and nitro groups can contribute to binding affinity and specificity.

Conclusion

Derivatives of this compound represent a promising class of compounds with the potential for significant biological activities. The available data on structurally related molecules, particularly their antitubercular effects, highlights the potential of this scaffold in the development of new antimicrobial agents. Furthermore, the known roles of fluoro and nitro groups in modulating biological activity suggest that these derivatives should be investigated for their anticancer and enzyme inhibitory properties. The experimental protocols and workflows provided in this guide offer a framework for the synthesis and evaluation of new this compound derivatives to unlock their full therapeutic potential.

The Strategic Role of 2-Fluoro-4-nitrobenzamide as a Pivotal Chemical Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 2-Fluoro-4-nitrobenzamide is a versatile chemical intermediate that holds a significant position in the landscape of modern pharmaceutical research and development. Its unique molecular architecture, featuring a fluorine atom, a nitro group, and a benzamide functionality, provides a valuable scaffold for the synthesis of a diverse array of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a crucial building block in the construction of novel therapeutic agents. This technical guide delves into the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and a comprehensive overview of its role as a chemical intermediate.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The following table summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 350-32-3 | [1][2] |

| Molecular Formula | C₇H₅FN₂O₃ | [1][2] |

| Molecular Weight | 184.12 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Boiling Point | 317.61°C at 760 mmHg | [1] |

| Storage | Dry, sealed place, 2-8°C | [1][2] |

While comprehensive, publicly available spectroscopic data is limited, some information can be found through chemical suppliers and databases. PubChem, for instance, indicates the availability of ¹⁹F NMR spectra.[3] For research and development purposes, it is recommended to acquire and analyze the full spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) upon sourcing the compound.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is typically achieved through a multi-step process commencing from 2-fluoro-4-nitrotoluene. This synthetic pathway involves an oxidation reaction to form the corresponding carboxylic acid, followed by conversion to an acyl chloride and subsequent amidation.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid from 2-Fluoro-4-nitrotoluene

This initial step involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene.

-

Reagents and Materials:

-

2-Fluoro-4-nitrotoluene

-

Chromium trioxide (CrO₃)

-

Sulfuric acid (H₂SO₄)

-

Acetic acid (AcOH)

-

Water

-

Appropriate glassware and purification apparatus

-

-

Procedure:

-

In a suitable reaction vessel, a mixture of 2-fluoro-4-nitrotoluene, chromium trioxide, sulfuric acid, and acetic acid is prepared.

-

The reaction mixture is heated to 100°C.

-

The reaction is monitored for completion using an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction is worked up by quenching with water and extracting the product.

-

The crude 2-fluoro-4-nitrobenzoic acid is then purified, for example, by recrystallization.[5]

-

Step 2: Synthesis of this compound from 2-Fluoro-4-nitrobenzoic acid

The second step involves the conversion of the carboxylic acid to the primary amide. This is typically achieved by first forming a more reactive acyl chloride intermediate.

-

Reagents and Materials:

-

2-Fluoro-4-nitrobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Dimethylformamide (DMF) (catalyst)

-

Tetrahydrofuran (THF)

-

Ammonia (gas or solution in a suitable solvent)

-

Appropriate glassware for handling moisture-sensitive reagents

-

-

Procedure:

-

2-Fluoro-4-nitrobenzoic acid is dissolved in dry THF.

-

A catalytic amount of DMF is added to the solution.

-

Oxalyl chloride is added dropwise to the mixture at 0°C.

-

The reaction is stirred at room temperature until the conversion to the acyl chloride is complete.

-

The resulting solution of 2-fluoro-4-nitrobenzoyl chloride is then cooled to 0°C.

-

Ammonia is bubbled through the solution or added as a solution in a suitable solvent.

-

The reaction is stirred until the formation of this compound is complete.

-

The product is isolated by filtration and purified by washing or recrystallization.[5]

-

Key Reactions of this compound as a Chemical Intermediate

This compound serves as a valuable precursor for the synthesis of other important chemical entities, primarily through the transformation of its amide and nitro functionalities.

Dehydration to 2-Fluoro-4-nitrobenzonitrile

One of the most significant reactions of this compound is its dehydration to form 2-fluoro-4-nitrobenzonitrile. This nitrile is a key intermediate for various pharmaceuticals, including tyrosine kinase inhibitors used in cancer therapy.[5]

Experimental Protocol: Synthesis of 2-Fluoro-4-nitrobenzonitrile

-

Reagents and Materials:

-

This compound

-

Phosphorus pentoxide (P₂O₅)

-

Hexamethyldisiloxane

-

1,2-Dichloroethane

-

Nitrogen atmosphere

-

Appropriate reflux and filtration apparatus

-

-

Procedure:

-

A mixture of this compound, phosphorus pentoxide, and hexamethyldisiloxane is prepared in 1,2-dichloroethane.

-

The reaction mixture is heated to reflux under a nitrogen atmosphere for several hours.

-

The reaction progress is monitored by a suitable analytical method.

-

Upon completion, the mixture is cooled, and the solid byproducts are removed by filtration.

-

The filtrate is concentrated, and the crude 2-fluoro-4-nitrobenzonitrile is purified. A molar yield of 95% has been reported for this transformation.[6]

-

Applications in Pharmaceutical Synthesis

The utility of this compound and its derivatives as intermediates is highlighted by their application in the synthesis of complex drug molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be readily reduced to an amine, providing a point for further molecular elaboration.

While direct applications of this compound in drug synthesis are often proprietary, its N-methylated analog, N-methyl-2-fluoro-4-nitrobenzamide , is a known key intermediate in the synthesis of Enzalutamide . Enzalutamide is a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[7] The synthesis of N-methyl-2-fluoro-4-nitrobenzamide follows a similar protocol to the synthesis of the parent amide, substituting ammonia with methylamine in the final amidation step.

Furthermore, the downstream product, 2-fluoro-4-nitrobenzonitrile, is a crucial building block for a class of irreversible tyrosine kinase inhibitors, which are under investigation for the treatment of various cancers and other diseases.[5]

Visualizing the Synthetic Pathways

To better illustrate the synthetic relationships discussed, the following diagrams have been generated using the DOT language.

"2-Fluoro-4-nitrotoluene" [fillcolor="#F1F3F4", fontcolor="#202124"]; "2-Fluoro-4-nitrobenzoic_acid" [fillcolor="#F1F3F4", fontcolor="#202124", label="2-Fluoro-4-nitrobenzoic\nacid"]; "this compound" [fillcolor="#FBBC05", fontcolor="#202124"];

"2-Fluoro-4-nitrotoluene" -> "2-Fluoro-4-nitrobenzoic_acid" [label="Oxidation (CrO3, H2SO4)"]; "2-Fluoro-4-nitrobenzoic_acid" -> "this compound" [label="1. (COCl)2, DMF\n2. NH3"]; }

Figure 1: Synthetic pathway to this compound.

"this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "2-Fluoro-4-nitrobenzonitrile" [fillcolor="#F1F3F4", fontcolor="#202124"];

"this compound" -> "2-Fluoro-4-nitrobenzonitrile" [label="Dehydration (P2O5)"]; }

Figure 2: Key reaction of this compound.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the synthesis of pharmaceuticals. Its preparation from readily available starting materials and its versatile reactivity make it an attractive building block for medicinal chemists and process development scientists. The ability to undergo transformations such as dehydration to the corresponding nitrile opens up avenues for the creation of a wide range of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the role of well-designed chemical intermediates like this compound will undoubtedly remain crucial in the advancement of drug discovery and development.

References

- 1. CAS 350-32-3 | this compound - Synblock [synblock.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C7H5FN2O3 | CID 21784094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 6. 2-FLUORO-4-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application of 2-Fluoro-4-nitrobenzamide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitrobenzamide is a versatile chemical intermediate that has found significant application in medicinal chemistry, primarily as a building block in the synthesis of targeted therapeutics. Its utility stems from the presence of three key functional groups: a fluorine atom, a nitro group, and a benzamide moiety. The electron-withdrawing nature of the fluoro and nitro groups activates the aromatic ring for nucleophilic substitution, while the amide and the reducible nitro group provide handles for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the development of anticancer agents.

Application 1: Key Intermediate in the Synthesis of Enzalutamide (Androgen Receptor Antagonist)

This compound, or more commonly its precursor 2-fluoro-4-nitrobenzoic acid, is a critical component in the synthesis of Enzalutamide (MDV3100), a potent second-generation androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer (CRPC). The synthesis involves the initial preparation of a key intermediate, 4-amino-2-fluoro-N-methylbenzamide.

Synthetic Workflow Overview

The overall synthetic strategy involves the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by amidation to 2-fluoro-N-methyl-4-nitrobenzamide, and subsequent reduction of the nitro group to yield the pivotal amine intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-nitrobenzoic Acid

This protocol describes the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid.

-

Materials:

-

2-Fluoro-4-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or other phase transfer catalyst

-

Water

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

In a reaction flask, combine 2-fluoro-4-nitrotoluene (1 equivalent), water, sodium hydroxide, and a phase transfer catalyst like tetrabutylammonium bromide.

-

Heat the mixture with stirring (e.g., to 80-95°C).

-

Add potassium permanganate portion-wise to the heated mixture.

-

Maintain the reaction at an elevated temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the hot reaction mixture to remove manganese dioxide.

-

Cool the filtrate and acidify to pH 2 with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid.

-

Protocol 2: Synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide

This protocol details the conversion of 2-fluoro-4-nitrobenzoic acid to its corresponding N-methylamide.

-

Materials:

-

2-Fluoro-4-nitrobenzoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., 1,2-dichloroethane or isopropyl acetate)

-

Methylamine solution (e.g., 40% in water)

-

-

Procedure:

-

Dissolve 2-fluoro-4-nitrobenzoic acid in an anhydrous solvent and add a catalytic amount of DMF.

-

Add thionyl chloride dropwise to the solution and stir at room temperature or gentle heat until the conversion to the acid chloride is complete (monitored by TLC or IR).

-

In a separate vessel, prepare a solution of methylamine in a suitable solvent and cool it.

-

Slowly add the previously prepared acid chloride solution to the cooled methylamine solution, maintaining a low temperature.

-

Stir the reaction mixture for a few hours.

-

After the reaction is complete, the product can be isolated by filtration if it precipitates, or by extraction after quenching the reaction with water.

-

Wash the product and dry to yield 2-fluoro-N-methyl-4-nitrobenzamide.

-

Protocol 3: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide

This protocol describes the reduction of the nitro group of 2-fluoro-N-methyl-4-nitrobenzamide.

-

Materials:

-

2-Fluoro-N-methyl-4-nitrobenzamide

-

Palladium on carbon (Pd/C) catalyst (e.g., 10%)

-

Solvent (e.g., methanol or ethyl acetate)

-

Hydrogen gas source

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 2-fluoro-N-methyl-4-nitrobenzamide in a suitable solvent.

-

Add the Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas (e.g., 10-20 atmospheres).

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain 4-amino-2-fluoro-N-methylbenzamide.

-

Androgen Receptor Signaling Pathway and Mechanism of Action of Enzalutamide

Enzalutamide functions by potently and competitively inhibiting the binding of androgens to the androgen receptor. This action prevents the subsequent conformational changes in the receptor, its nuclear translocation, and its binding to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of androgen-dependent genes that promote prostate cancer cell growth and survival.

Application 2: Precursor for Tyrosine Kinase Inhibitors

The 2-fluoro-4-nitrophenyl moiety is a recognized pharmacophore in the design of tyrosine kinase inhibitors (TKIs). The fluorine atom can enhance binding affinity and metabolic stability, while the nitro group can be reduced to an amine, which often serves as a key hydrogen bond donor for interaction with the hinge region of the kinase domain. This compound can be converted to 2-fluoro-4-nitrobenzonitrile, which is a versatile intermediate for the synthesis of various heterocyclic scaffolds used in TKIs.[1]

Synthetic Workflow Overview

A general workflow involves the dehydration of this compound to the corresponding nitrile, which can then be used to construct various kinase inhibitor scaffolds.

Tyrosine Kinase Signaling Pathway and Mechanism of Action

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event is a critical step in many signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. TKIs typically act by competing with ATP for binding to the catalytic site of the kinase, thereby preventing phosphorylation and blocking the downstream signaling cascade.

Quantitative Data Summary

While this compound is primarily an intermediate, the biological activity of its downstream products is well-documented.

| Compound | Target | IC₅₀ / Activity | Cell Line / Assay | Reference |

| Enzalutamide | Androgen Receptor | High affinity binding (8-fold higher than bicalutamide) | LNCaP cells | [2] |

| Enzalutamide | Androgen Receptor | Induces tumor regression | Mouse xenograft models | [2] |

Conclusion